4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]morpholine
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Overview
Description
4-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE is a complex organic compound that features a unique combination of functional groups, including a benzodioxine, oxazole, and morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE typically involves multi-step organic reactions. The key steps include:
Formation of the Benzodioxine Moiety: This can be achieved through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Synthesis of the Oxazole Ring: This involves the condensation of an appropriate aldehyde with an amine and an acid chloride, followed by cyclization.
Attachment of the Morpholine Group: The final step involves the nucleophilic substitution of the oxazole derivative with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted morpholine derivatives.
Scientific Research Applications
4-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane Derivatives: These compounds share the benzodioxane moiety and exhibit similar biological activities.
Oxazole Derivatives: Compounds with the oxazole ring are known for their antimicrobial and anti-inflammatory properties.
Morpholine Derivatives: These compounds are widely used in pharmaceuticals and agrochemicals.
Uniqueness
4-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity .
Properties
Molecular Formula |
C22H22N2O7S |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]morpholine |
InChI |
InChI=1S/C22H22N2O7S/c1-27-16-4-2-15(3-5-16)20-23-21(22(31-20)24-8-10-28-11-9-24)32(25,26)17-6-7-18-19(14-17)30-13-12-29-18/h2-7,14H,8-13H2,1H3 |
InChI Key |
JOFJKHFTISOGPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCOCC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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